molecular formula C10H20O2 B2521252 (2,2,6,6-tetramethyloxan-4-yl)methanol CAS No. 1314398-25-8

(2,2,6,6-tetramethyloxan-4-yl)methanol

Cat. No.: B2521252
CAS No.: 1314398-25-8
M. Wt: 172.268
InChI Key: CRUHQSBSNGCXBO-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyloxan-4-yl)methanol is an organic compound with the molecular formula C10H20O2. It is a derivative of oxane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and a methanol group at position 4. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with methanol under specific conditions. The reaction is catalyzed by acids or bases, and the temperature is maintained between 50-70°C. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyloxan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2,2,6,6-Tetramethyloxan-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-tetramethyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also serve as a ligand, forming complexes with metal ions, which can then participate in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and the presence of both oxane and methanol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

(2,2,6,6-tetramethyloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHQSBSNGCXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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